2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Fluorescent Sensors Development
Research has shown that benzimidazole and benzothiazole conjugates, similar in structure to 2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, can act as fluorescent sensors for metal ions like Al3+ and Zn2+. These molecules demonstrate significant absorption and emission spectral changes upon coordination with these ions, indicating their potential as sensitive detection tools (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Anticancer Activity
Compounds with a structure similar to this compound have been synthesized and evaluated for their anticancer properties. Some of these compounds have demonstrated promising anticancer activities, with certain derivatives showing higher activity than reference drugs in inhibiting various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Crystal Structure Analysis
The crystal structures of 1,3,4-thiadiazole derivatives, closely related to this compound, have been investigated. This research provides insights into the molecular geometry and stabilization mechanisms through various interactions, contributing to the understanding of how such compounds interact at the molecular level (Panini, Mohan, Gangwar, Sankolli, & Chopra, 2013).
Antimicrobial Agents
Studies have shown that thiazole derivatives, structurally similar to this compound, can act as potent antimicrobial agents. Some of these compounds have exhibited significant inhibitory effects against various pathogenic strains, surpassing the efficacy of reference drugs in certain cases (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Synthesis and Evaluation for Medical Imaging
Research has been conducted on the synthesis and evaluation of thiazole derivatives for potential use in medical imaging, particularly PET imaging of brain receptors. These studies highlight the potential of such compounds in diagnosing and understanding various neuropsychiatric disorders (Xu, Zanotti-Fregonara, Zoghbi, Gladding, Woock, Innis, & Pike, 2013).
Chemosensor Development
Compounds structurally related to this compound have been explored for their use as chemosensors. Studies utilizing DFT/TDDFT methods have investigated the mechanisms underlying their sensing capabilities, particularly for detecting specific chemical species (Chen, Zhou, Zhao, & Chu, 2014).
High-Performance Polymer Development
Research has also focused on the synthesis of high-performance polymers using fluorinated phthalazinone monomers, which are structurally related to this compound. These polymers have potential applications in engineering plastics and membrane materials due to their distinguished thermal properties and good solubility (Xiao, Wang, Jin, Jian, & Peng, 2003).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-19-9-5-4-8-18(19)21(26)25-22-24-20(14-28-22)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-14H,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDBEXXWBGTJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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